Cas no 88927-98-4 (Benzoic acid, 4-[(4-butoxybenzoyl)oxy]-3-chloro-, 4-chlorophenyl ester)
88927-98-4 structure
Product Name:Benzoic acid, 4-[(4-butoxybenzoyl)oxy]-3-chloro-, 4-chlorophenyl ester
CAS-nummer:88927-98-4
MF:C24H20Cl2O5
MW:459.318605422974
CID:619553
PubChem ID:71320684
Update Time:2025-04-19
Benzoic acid, 4-[(4-butoxybenzoyl)oxy]-3-chloro-, 4-chlorophenyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 4-[(4-butoxybenzoyl)oxy]-3-chloro-, 4-chlorophenyl ester
- (4-chlorophenyl) 4-(4-butoxybenzoyl)oxy-3-chlorobenzoate
- 88927-98-4
- 4-Chlorophenyl 4-[(4-butoxybenzoyl)oxy]-3-chlorobenzoate
- DTXSID80750576
-
- Inchi: 1S/C24H20Cl2O5/c1-2-3-14-29-19-9-4-16(5-10-19)23(27)31-22-13-6-17(15-21(22)26)24(28)30-20-11-7-18(25)8-12-20/h4-13,15H,2-3,14H2,1H3
- InChI-sleutel: ZYKZYPWCLJSBFB-UHFFFAOYSA-N
- LACHT: ClC1C=C(C(=O)OC2C=CC(=CC=2)Cl)C=CC=1OC(C1C=CC(=CC=1)OCCCC)=O
Berekende eigenschappen
- Exacte massa: 458.0687791g/mol
- Monoisotopische massa: 458.0687791g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 10
- Complexiteit: 570
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.2
- Topologisch pooloppervlak: 61.8Ų
Benzoic acid, 4-[(4-butoxybenzoyl)oxy]-3-chloro-, 4-chlorophenyl ester Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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